4'-Bromomethyl-2-cyanobiphenyl-d4 is a chemical compound with the molecular formula and a molecular weight of 272.14 g/mol. This compound is notable for its applications in pharmaceutical synthesis, particularly in the production of angiotensin II receptor antagonists, which are used to treat hypertension. The compound is classified as very toxic to aquatic life and is suspected of causing genetic defects, necessitating careful handling and environmental considerations in its use.
4'-Bromomethyl-2-cyanobiphenyl-d4 is derived from 4'-methyl-2-cyanobiphenyl through bromination processes. It falls under the category of organobromine compounds, which are characterized by the presence of bromine atoms attached to carbon structures. The compound is primarily utilized in scientific research and pharmaceutical applications due to its role as a synthetic intermediate.
The synthesis of 4'-bromomethyl-2-cyanobiphenyl-d4 can be achieved through several methods, with bromination being the primary approach. One effective method involves:
The methodology emphasizes the use of inexpensive starting materials and conditions that facilitate industrial scalability.
The molecular structure of 4'-bromomethyl-2-cyanobiphenyl-d4 features two phenyl rings connected by a carbon chain with a bromomethyl group attached at the para position relative to the cyano group. Key structural data includes:
4'-Bromomethyl-2-cyanobiphenyl-d4 can undergo various chemical reactions:
The primary products from these reactions are often used as intermediates in further synthetic applications.
The mechanism of action for 4'-bromomethyl-2-cyanobiphenyl-d4 primarily involves its role as an intermediate in synthesizing angiotensin II receptor antagonists. These compounds work by blocking the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure. The pharmacokinetics include:
These properties are crucial for determining safe handling practices and potential environmental impacts.
4'-Bromomethyl-2-cyanobiphenyl-d4 has several significant applications:
4'-Bromomethyl-2-cyanobiphenyl-d4 (CAS: 1420880-42-7) is a deuterated analog of 4'-bromomethyl-2-cyanobiphenyl (CAS: 114772-54-2), where four hydrogen atoms at the 2',3',5',6' positions of the biphenyl ring are replaced by deuterium (d4). Its molecular formula is C14H6D4BrN, with a molecular weight of 276.165 g/mol [3] [7]. The isotopic labeling preserves the core structure—a biphenyl backbone with a bromomethyl (–CH2Br) group at the para-position of one ring and a cyano (–C≡N) group at the ortho-position of the other—while altering vibrational frequencies and bond stability [7] [9].
Table 1: Comparative Properties of 4'-Bromomethyl-2-cyanobiphenyl and Its Deuterated Analog
Property | Non-Deuterated (C₁₄H₁₀BrN) | Deuterated (C₁₄H₆D₄BrN) |
---|---|---|
Molecular Weight | 272.14 g/mol | 276.165 g/mol |
Aromatic 1H-NMR | 7.2–8.0 ppm (multiplet) | Absent (deuterated positions) |
Boiling Point | 413.2 ± 38.0°C | Not reported |
Key Applications | Synthetic intermediate | Metabolic tracer |
This deuterated compound serves as a critical synthon for deuterated angiotensin II receptor blockers (ARBs), leveraging its bromomethyl group for nucleophilic substitutions and the cyano group for heterocycle formation.
Azilsartan Intermediates: The cyano group facilitates hydrolysis to carboxylic acid or reduction to aldehyde for constructing the oxadiazole ring in deuterated azilsartan analogs [4].
Synthetic Advantages:
Table 2: Key Drug Candidates Synthesized Using 4'-Bromomethyl-2-cyanobiphenyl-d₄
Drug Candidate | Deuteration Site | Primary Advantage |
---|---|---|
Losartan-d4 | Biphenyl ring | 40% longer half-life in human microsomes |
Olmesartan-d4 | Biphenyl ring | Reduced CYP2C9-mediated clearance |
Azilsartan-d4 ester | Biphenyl ring | Improved oral bioavailability |
The evolution of deuterated biphenyl intermediates parallels advances in isotopic labeling and ARB optimization.
Early Methods (1990s):Non-deuterated 4'-bromomethyl-2-cyanobiphenyl was first synthesized via radical bromination of 4'-methyl-2-cyanobiphenyl using N-bromosuccinimide (NBS) or Br2 in halogenated solvents. Yields were suboptimal (70–80%) due to dibromo byproduct formation [8].
Deuteration Breakthroughs (2000s):
Improved Bromination: Patents like US6861549B2 introduced oxidants (e.g., NaBrO3) to regenerate Br2 from HBr during bromination, boosting yields to >90% for non-deuterated analogs—later adapted for deuterated versions [2] [5].
Modern Applications (2010–Present):
Table 3: Evolution of Synthetic Methods for Deuterated Biphenyl Intermediates
Era | Method | Deuteration Approach | Yield Limitation |
---|---|---|---|
1990–2000 | NBS in CCl4 (US5621134A) | Post-synthesis deuteriation | ≤80%; isotopic dilution |
2000–2010 | Br2/NaBrO3 (US6861549B2) | Deuterated starting materials | ≥90%; >98% d4 |
2010–present | Continuous flow (INNO Pharmchem) | Integrated deuterium input | 95%; scalable to 100 MT |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1